molecular formula C7H7F2NO B1381848 (2-Amino-3,4-difluorophenyl)methanol CAS No. 1823914-87-9

(2-Amino-3,4-difluorophenyl)methanol

Cat. No. B1381848
CAS RN: 1823914-87-9
M. Wt: 159.13 g/mol
InChI Key: UNBPFJIUOUOZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-3,4-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 g/mol . The compound is solid in physical form .


Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-3,4-difluorophenyl)methanol” has been reported in the literature . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The InChI code for “(2-Amino-3,4-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . The compound has a topological polar surface area of 46.2 Ų .


Physical And Chemical Properties Analysis

“(2-Amino-3,4-difluorophenyl)methanol” has a molecular weight of 159.13 g/mol . It has a topological polar surface area of 46.2 Ų . The compound is solid in physical form .

Scientific Research Applications

Synthesis of Complex Chemical Structures

(2-Amino-3,4-difluorophenyl)methanol is employed in the synthesis of complex chemical structures. For instance, a study demonstrated its use in oxidative cyclization processes to synthesize quinolines and flavones, highlighting its utility in the formation of intricate molecular frameworks (Kumar & Perumal, 2007).

Applications in Catalysis

This compound is also significant in catalysis. A research paper described the synthesis of certain chiral ligands for catalytic reactions, implying its role in enhancing reaction specificity and efficiency (Alvarez-Ibarra et al., 2010). Another study explored its use in the Huisgen 1,3-dipolar cycloaddition, showcasing its potential in facilitating complex chemical transformations (Ozcubukcu et al., 2009).

Methanolysis of Esters

Research has demonstrated its utility in the methanolysis of esters, where it acts as a catalyst to enhance selectivity and efficiency in these reactions (Sammakia & Hurley, 2000).

In Organic Synthesis

It plays a critical role in organic synthesis. A study illustrated its use in the straightforward synthesis of specific compounds, exemplifying its versatility in creating diverse organic molecules (Singh et al., 2015).

Role in Photophysical Studies

This compound is also significant in photophysical studies. Research on fluorescent benzoxazoles highlighted its role in such studies, indicating its potential in the development of materials with unique optical properties (Tanaka & Komiya, 2002).

Applications in Fuel Cell Technology

Additionally, it has applications in fuel cell technology. A study on polymer electrolyte membranes for direct methanol fuel cells showed its relevance in enhancing the efficiency and stability of fuel cell components (Tripathi & Shahi, 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302 and H318 . Precautionary measures include P280 and P305+P351+P338 .

properties

IUPAC Name

(2-amino-3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBPFJIUOUOZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.